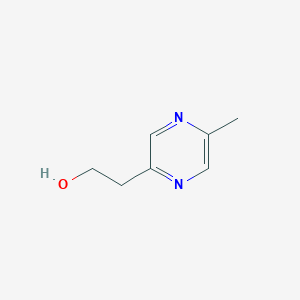

2-(5-Methylpyrazin-2-yl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylpyrazin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6-4-9-7(2-3-10)5-8-6/h4-5,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXNGTCNZDIBHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311415 | |

| Record name | 5-Methyl-2-pyrazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142780-03-8 | |

| Record name | 5-Methyl-2-pyrazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142780-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-pyrazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Class of Pyrazine Derivatives

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-para arrangement. chemicalbook.comcontaminantdb.cacontaminantdb.ca This configuration renders the pyrazine (B50134) ring electron-deficient and less basic compared to its diazine isomers, pyridazine (B1198779) and pyrimidine, and even pyridine (B92270). chemicalbook.com Pyrazine and its derivatives are found in nature, contributing to the aroma and flavor of many roasted or fermented foods, and are also synthesized for various industrial applications, including fragrances and pharmaceuticals. chemicalbook.combldpharm.comthegoodscentscompany.com

The introduction of substituents to the pyrazine core dramatically influences its chemical and physical properties. The subject of this article, 2-(5-Methylpyrazin-2-yl)ethan-1-ol, features two such substituents: a methyl group at the 5-position and a 2-hydroxyethyl group at the 2-position. These functional groups are expected to modulate the electronic properties and reactivity of the pyrazine ring, as well as impart specific physical characteristics.

Historical Overview of Pyrazine Chemistry in Organic Synthesis

The study of pyrazine (B50134) chemistry dates back to the 19th century. One of the earliest reports of a pyrazine synthesis was by Laurent in 1844, with the product later confirmed to be 2,3,5,6-tetraphenylpyrazine (B1296028) in 1897. chemicalbook.com Early synthetic methods often involved the self-condensation of α-amino ketones. Notable historical syntheses that are still relevant today include the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879). contaminantdb.ca

Over the decades, the synthetic repertoire for accessing pyrazine derivatives has expanded significantly. Modern methods include the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, the dehydrogenation of piperazines, and various cross-coupling reactions to introduce a wide array of substituents onto the pyrazine core. nih.gov This rich history of synthetic development has enabled the creation of a vast library of pyrazine derivatives, each with unique properties and potential applications.

Structural Significance of the Ethanolic Side Chain in Pyrazine Scaffolds

Direct Synthetic Routes

Direct synthesis, aiming for the construction of the target molecule in a minimal number of steps, offers advantages in terms of efficiency and atom economy.

One-Pot Synthesis Approaches

One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, saving time and resources. A notable one-pot reaction for a structurally related compound, 2-hydroxymethyl-5-methylpyrazine, has been developed, which provides a conceptual basis for the synthesis of the target molecule. doubtnut.comresearchgate.net While a direct one-pot synthesis of this compound is not widely reported, the principles of pyrazine formation through condensation reactions are well-established. scentree.co

Utilization of Biomass-Derived Precursors

The use of renewable resources is a cornerstone of green chemistry. An efficient method for the synthesis of 2-hydroxymethyl-5-methylpyrazine has been achieved using biomass-derived 1,3-dihydroxyacetone (B48652) and diammonium phosphate (B84403) in a one-pot reaction. doubtnut.comresearchgate.net This environmentally friendly approach yields the product in high purity. doubtnut.com A remarkable 72% yield has been reported under optimized conditions. doubtnut.comresearchgate.net

Table 1: One-Pot Synthesis of a 2-(Hydroxymethyl)pyrazine Derivative from Biomass

| Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Dihydroxyacetone, Diammonium Phosphate | None | Dioxane/Water | 90 | 1 | 72 | doubtnut.comresearchgate.net |

Multi-Step Synthesis Strategies

Multi-step syntheses, while often longer, provide flexibility and allow for the construction of complex molecules from simpler, readily available starting materials.

Synthesis from 5-Methylpyrazine-2-carboxylic Acid Derivatives

A common and versatile approach to this compound involves the reduction of 5-methylpyrazine-2-carboxylic acid or its ester derivatives. libretexts.orgmasterorganicchemistry.com The carboxylic acid itself can be synthesized from various precursors, including 2,5-dimethylpyrazine (B89654) via oxidation. google.com

The ester, typically methyl 5-methylpyrazine-2-carboxylate, can be prepared from the corresponding carboxylic acid by refluxing in methanol (B129727) with a suitable catalyst. chemicalbook.com This ester can then be reduced to the desired alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both carboxylic acids and esters to primary alcohols. libretexts.orgmasterorganicchemistry.comchemistrysteps.com While sodium borohydride (B1222165) (NaBH₄) is generally selective for aldehydes and ketones, LiAlH₄ is required for the reduction of these less reactive carbonyl functional groups. libretexts.orgchemistrysteps.com

Table 2: Synthesis and Reduction of 5-Methylpyrazine-2-carboxylic Acid Derivatives

| Starting Material | Reagent(s) | Product | Typical Reducing Agent for Next Step | Reference |

| 5-Methylpyrazine-2-carboxylic Acid | Methanol, Acid Catalyst | Methyl 5-methylpyrazine-2-carboxylate | LiAlH₄ | chemicalbook.com |

| 5-Methylpyrazine-2-carboxylic Acid | - | 5-Methylpyrazine-2-carboxylic Acid | LiAlH₄ | google.com |

Conversion from Substituted Pyrazine Intermediates (e.g., 2-amino-5-methylpyrazine)

The synthesis of this compound from 2-amino-5-methylpyrazine is a less direct route. The amino group is not readily converted to an ethanol (B145695) substituent in a single step. However, a synthetic connection exists between these compounds. For instance, 5-methylpyrazine-2-carboxylic acid can be converted to its corresponding amide, which can then undergo a Hofmann degradation to yield 2-amino-5-methylpyrazine. tsijournals.com A direct conversion from the amine to the target alcohol would likely involve a multi-step sequence, such as a Sandmeyer reaction to introduce a different functional group that can then be elaborated to the ethanol side chain.

Reduction of Pyrazine-Containing Carbonyl or Nitrile Compounds

A highly effective method for synthesizing this compound is through the reduction of a corresponding pyrazine-containing carbonyl compound, specifically 1-(5-methylpyrazin-2-yl)ethanone, also known as 2-acetyl-5-methylpyrazine. nih.govthegoodscentscompany.comfda.gov This ketone is a known flavoring agent and can be prepared through various methods, including the condensation of α-dicarbonyl compounds with α-amino ketones. scentree.co

The reduction of the ketone to the secondary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this purpose, typically in an alcoholic solvent like methanol or ethanol. libretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective. libretexts.orgchemistrysteps.com

Table 3: Reduction of 2-Acetyl-5-methylpyrazine

| Starting Material | Reducing Agent | Product | Solvent | Reference |

| 1-(5-Methylpyrazin-2-yl)ethanone | Sodium Borohydride (NaBH₄) | This compound | Methanol or Ethanol | libretexts.orgresearchgate.net |

| 1-(5-Methylpyrazin-2-yl)ethanone | Lithium Aluminum Hydride (LiAlH₄) | This compound | Diethyl ether or THF | libretexts.orgchemistrysteps.com |

Another potential precursor is 5-methylpyrazine-2-carbonitrile. While the reduction of nitriles with a strong reducing agent like LiAlH₄ typically yields primary amines, masterorganicchemistry.com it is a relevant intermediate in pyrazine chemistry.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound, also known as 2-hydroxymethyl-5-methylpyrazine, is pivotal in developing sustainable and environmentally benign production methods. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Research has focused on innovative strategies such as utilizing renewable feedstocks, employing one-pot syntheses, and exploring biocatalysis to create more eco-friendly pathways.

One of the most significant advancements in the green synthesis of this compound involves the use of biomass-derived starting materials. researchgate.net An efficient method has been developed for the synthesis of 2-hydroxymethyl-5-methylpyrazine starting from 1,3-dihydroxyacetone, which can be sourced from renewable biomass. researchgate.net This approach directly aligns with the green chemistry principle of using renewable feedstocks instead of finite fossil-fuel-based resources. The synthesis is designed as a one-pot reaction, which streamlines the process by reducing the number of steps, minimizing solvent usage, and decreasing waste generation associated with intermediate purification stages. researchgate.net

The reaction conditions for this green synthesis have been optimized to enhance yield while maintaining environmental compatibility. researchgate.net The process utilizes a mixture of dioxane and water as the solvent and is carried out at a controlled pH and temperature to achieve a high product yield. researchgate.net A possible reaction mechanism has been proposed based on kinetic and in-situ ATR-IR characterization studies. researchgate.net

The broader field of pyrazine derivative synthesis also offers insights into applicable green methodologies. Biocatalysis, for instance, presents a powerful tool for developing sustainable processes. researchgate.netrsc.org The use of enzymes, such as lipases or dehydrogenases, can facilitate reactions under mild conditions, often with high selectivity, thereby reducing the need for harsh reagents and protecting groups. researchgate.netrsc.org For example, a biocatalytic method for producing asymmetric pyrazines utilizes L-threonine dehydrogenase to generate a key intermediate from natural L-threonine, showcasing the integration of biocatalysis with renewable feedstocks. researchgate.net Similarly, immobilized lipases have been used for the synthesis of pyrazinamide (B1679903) derivatives in greener solvents like tert-amyl alcohol, demonstrating a move away from conventional, more hazardous organic solvents. rsc.org

Other green techniques relevant to pyrazine synthesis include microwave-assisted reactions and continuous-flow processes. mdpi.comnih.gov Microwave irradiation can significantly shorten reaction times and increase product yields, contributing to energy efficiency. mdpi.com Continuous-flow systems offer advantages in scalability, safety, and process control, allowing for more efficient and less wasteful production compared to traditional batch methods. rsc.orgmdpi.com While not yet documented specifically for this compound, these technologies represent promising avenues for future green synthesis development in this area.

The following table summarizes the optimized conditions for the one-pot green synthesis of this compound from a renewable starting material. researchgate.net

| Parameter | Value | Source |

| Starting Material | 1,3-Dihydroxyacetone (from biomass) | researchgate.net |

| Reagent | Diammonium phosphate | researchgate.net |

| Solvent | Dioxane and water mixture | researchgate.net |

| pH | 8.0 - 9.1 | researchgate.net |

| Temperature | 90 °C | researchgate.net |

| Reaction Time | 1 hour | researchgate.net |

| Maximum Yield | 72% | researchgate.net |

| Method | One-pot reaction | researchgate.net |

Chemical Reactions of the Hydroxyl Functional Group

The ethanolic moiety of this compound contains a primary hydroxyl (-OH) group, which is a key site for various chemical reactions. While specific experimental data on the reactivity of this particular compound is not extensively documented, its reactions can be inferred from the well-established chemistry of primary alcohols.

Key reactions involving the hydroxyl group include:

Oxidation: Primary alcohols can be oxidized to form aldehydes and subsequently carboxylic acids. The oxidation of this compound would be expected to yield 2-(5-methylpyrazin-2-yl)acetaldehyde and further to 2-(5-methylpyrazin-2-yl)acetic acid, depending on the oxidizing agent and reaction conditions.

Esterification: In the presence of a carboxylic acid and an acid catalyst, the hydroxyl group can undergo esterification to form an ester. This reaction is fundamental in the formation of many flavor and fragrance compounds.

Etherification: Reaction with an alkyl halide or under acidic conditions with another alcohol can lead to the formation of an ether.

Dehydration: Under strong acidic conditions and heat, the alcohol can be dehydrated to form an alkene, in this case, 2-ethenyl-5-methylpyrazine.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate, and then be displaced by a nucleophile.

The following table summarizes the expected products from the key reactions of the hydroxyl group.

| Reaction Type | Reactant(s) | Expected Product |

| Oxidation (mild) | PCC, DMP | 2-(5-Methylpyrazin-2-yl)acetaldehyde |

| Oxidation (strong) | KMnO4, H2CrO4 | 2-(5-Methylpyrazin-2-yl)acetic acid |

| Esterification | R-COOH, H+ | 2-(5-Methylpyrazin-2-yl)ethyl ester |

| Dehydration | H2SO4, heat | 2-Ethenyl-5-methylpyrazine |

Derivatization Strategies at the Ethanolic Moiety

Derivatization of the ethanolic moiety of this compound is a crucial strategy for modifying its physical and chemical properties, which can be useful for analytical purposes or for creating new compounds with altered biological activity or sensory properties. These strategies primarily target the reactive hydroxyl group.

Common derivatization techniques include:

Silylation: Reaction with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl group into a less polar and more volatile silyl (B83357) ether. This is a common practice in gas chromatography-mass spectrometry (GC-MS) analysis to improve the chromatographic behavior of the compound.

Acylation: The hydroxyl group can be acylated using acid anhydrides or acyl chlorides in the presence of a base. This introduces an acyl group and can be used to create derivatives with different volatilities and polarities.

Alkylation: Formation of ethers through Williamson ether synthesis or other alkylation methods can also be employed to modify the compound's properties.

These derivatization strategies are summarized in the table below.

| Derivatization Strategy | Reagent(s) | Derivative Formed | Purpose |

| Silylation | TMSCl, BSTFA | Trimethylsilyl ether | Increased volatility for GC-MS |

| Acylation | Acetic anhydride, pyridine (B92270) | Acetate (B1210297) ester | Altered polarity and volatility |

| Alkylation | Alkyl halide, base | Ether | Modification of physical properties |

Reactivity of the Pyrazine Ring System

The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural feature significantly influences its reactivity. The nitrogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. stackexchange.comresearchgate.net

Electrophilic Aromatic Substitution: Electrophilic attack on the pyrazine ring is generally difficult and requires harsh conditions. researchgate.net The presence of electron-donating groups can facilitate this reaction. youtube.com In this compound, the methyl and hydroxyethyl (B10761427) groups are electron-donating and would be expected to slightly activate the ring towards electrophiles, directing substitution to the positions ortho and para to them. However, the deactivating effect of the two nitrogen atoms still makes these reactions challenging.

Nucleophilic Aromatic Substitution: In contrast to electrophilic substitution, the pyrazine ring is more susceptible to nucleophilic attack, particularly if a good leaving group is present on the ring. thieme-connect.dersc.org Halopyrazines, for instance, readily undergo nucleophilic substitution. thieme-connect.de Direct displacement of a hydrogen atom by a nucleophile is less common. thieme-connect.de The pyrazine ring can also undergo reactions with organometallic reagents.

N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. Pyrazine N-oxides have altered reactivity and can be used as intermediates for further functionalization of the pyrazine ring. rsc.org

Role and Formation in Complex Chemical Reaction Systems

This compound is a known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. wikipedia.orgresearchgate.net This reaction is responsible for the development of the characteristic brown color and rich flavors of roasted, baked, and fried foods. wikipedia.org

The general mechanism for pyrazine formation in the Maillard reaction involves several key steps: wikipedia.orgnih.gov

Initial Condensation: An amino acid and a reducing sugar react to form a Schiff base.

Amadori Rearrangement: The Schiff base rearranges to form an Amadori product (an aminoketose). libretexts.org

Strecker Degradation: The Amadori product can then react with another amino acid in a process called Strecker degradation to produce an α-aminoketone, an aldehyde (Strecker aldehyde), and carbon dioxide.

Pyrazine Formation: Two molecules of the α-aminoketone can then condense to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the stable aromatic pyrazine ring. nih.gov

The formation of hydroxy-substituted pyrazines, such as this compound, follows specific pathways within the broader Maillard reaction framework. The formation of the hydroxyethyl side chain is thought to arise from the incorporation of specific sugar fragmentation products or from reactions involving particular amino acids.

One proposed pathway involves the reaction of α-dicarbonyl compounds, which are key intermediates in the Maillard reaction, with ammonia (B1221849) or amino acids. researchgate.net For instance, the condensation of two α-dicarbonyl molecules with ammonia can lead to the formation of hydroxy-pyrazines. researchgate.net

The specific precursors for this compound would likely involve a C3 fragment derived from sugar degradation to form the methyl group and a C4 fragment to form the hydroxyethylpyrazine core. The presence of amino acids like threonine or serine, which contain hydroxyl groups, can also influence the formation of hydroxyalkylpyrazines. mdpi.com

Synthesis and Characterization of Analogs and Derivatives of 2 5 Methylpyrazin 2 Yl Ethan 1 Ol

Preparation of Novel Pyrazineethanol Analogs

The synthesis of analogs of 2-(5-methylpyrazin-2-yl)ethan-1-ol leverages established and innovative methodologies in heterocyclic chemistry. The preparation of pyrazine (B50134) derivatives often begins with commercially available starting materials that undergo various chemical transformations. General strategies involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which is a fundamental method for forming the pyrazine ring. researchgate.net

More advanced methods have been developed for greater efficiency and control. For instance, a biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids has been achieved through the homodimerization of α-amino aldehydes followed by air oxidation. mdpi.com Another sophisticated approach involves the use of N-oxide intermediates to strategically install functional groups onto the pyrazine ring. mdpi.com For the synthesis of pyrazine-containing amides and esters, coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are employed to facilitate bond formation under mild conditions. researchgate.net

A general approach to synthesizing novel pyrazineethanol analogs could involve a multi-step sequence starting from a suitable pyrazine precursor, as outlined in the table below.

Table 1: General Synthetic Strategies for Pyrazine Derivatives

| Step | Description | Reagents and Conditions | Reference |

|---|---|---|---|

| Ring Formation | Condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. | Varies; often involves acidic or basic catalysis. | researchgate.net |

| Side Chain Introduction | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach side chains to a halogenated pyrazine core. | Pd catalyst, base, suitable solvent. | acs.org |

| Amide/Ester Coupling | Coupling of a pyrazine carboxylic acid with an amine or alcohol. | HATU, DIPEA, DCM, room temperature. | researchgate.netsemanticscholar.org |

| C-H Functionalization | Direct functionalization of C-H bonds on the pyrazine ring using transition metal catalysts. | Iron catalyst, organoboron agents. | mdpi.com |

Functionalization of the Pyrazine Core and Ethyl Side Chain

Functionalization of the pyrazine core and the ethyl side chain is critical for creating a diverse library of derivatives for further investigation. The pyrazine ring, being an electron-deficient heterocycle, can undergo specific chemical transformations. mdpi.com

Pyrazine Core Functionalization:

Halogenation: The pyrazine ring can be brominated using N-Bromosuccinimide (NBS), providing a handle for subsequent cross-coupling reactions. jetir.org

Nitration: The introduction of a nitro group can be achieved, which can then be reduced to an amino group, opening up further derivatization possibilities.

Alkylation/Arylation: Palladium-catalyzed reactions are commonly used to form C-C bonds, attaching various alkyl or aryl groups to the pyrazine scaffold. acs.org Iron-catalyzed C-H functionalization with organoboron agents represents another robust method for this purpose. mdpi.com

Ethyl Side Chain Functionalization:

Oxidation: The primary alcohol of the ethan-1-ol side chain can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. This introduces new functionalities for creating esters or amides.

Esterification/Etherification: The hydroxyl group can be converted into an ester or ether, allowing for the exploration of various substituent effects. researchgate.net

Chain Extension/Modification: The ethyl group can be elongated or modified. For example, derivatives like 1-[2-(Pyrazin-2-ylsulfanyl)ethyl]pyrazine-2(1H)-thione have been synthesized by reacting pyrazine-2-thiol with 1,2-dibromoethane, demonstrating the modification of the ethyl linker. nih.gov

Structure-Activity Relationship (SAR) Investigations of Pyrazine Derivatives

Structure-activity relationship (SAR) studies aim to understand how specific structural modifications to a molecule influence its interactions with biological targets or its physicochemical properties. For pyrazine derivatives, SAR investigations have provided insights into the key features that govern their binding affinities. nih.gov These studies are often rationalized with the help of molecular modeling. acs.org

In a series of oxazolo[3,4-a]pyrazine derivatives, modifications at various positions led to significant differences in binding potency, measured by pA2 values. nih.govacs.org The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. The rank order of potency for certain NPSR antagonists was determined to be 1 > 21 > 16, with pA2 values of 7.82, 7.59, and 7.10, respectively. nih.govacs.org This indicates that subtle changes in the substituent patterns can have a profound impact on molecular recognition.

Another study on pyrazine-based molecules found that the SAR was highly dependent on the substitution pattern around a phenyl ring attached to the pyrazine core. doaj.org Similarly, for pyrazine-pyridine biheteroaryls, quantitative structure-activity relationship (QSAR) analysis was used to rationalize the observed activities. acs.org

Table 2: Example of Structure-Activity Relationship Data for Pyrazine Derivatives

| Compound | R1 Group | R2 Group | Binding Affinity (pA2) nih.gov |

|---|---|---|---|

| 1 | Phenyl | Benzyl | 7.82 |

| 16 | Guanidine | 4-F-benzyl | 7.10 |

| 21 | Amidine | 4-F-benzyl | 7.59 |

This table is illustrative, based on data for oxazolo[3,4-a]pyrazine derivatives to demonstrate SAR principles.

Computational and Theoretical Chemistry Studies of Derivatives

Computational chemistry provides powerful tools to predict and interpret the properties of molecules, guiding the design of new derivatives. nih.goveurasianjournals.com These methods range from molecular docking to sophisticated quantum chemical calculations.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is instrumental in understanding the fundamental biochemical processes at an atomic level. semanticscholar.org For pyrazine derivatives, docking studies have been used to explore possible binding interactions with various protein targets. jetir.orgdoaj.org

The process involves preparing the 3D structures of the ligand and the target protein. The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. For example, in a study of pyrazine-2-carboxylic acid derivatives, molecular docking was performed to determine possible interactions with the Mycobacterium tuberculosis InhA protein, with the results showing that one derivative had the lowest rerank score, suggesting strong potential interaction. semanticscholar.org

Table 3: Illustrative Molecular Docking Results for Pyrazine Derivatives

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid derivative 1c | InhA (PDB: 4DRE) | -86.4047 (Rerank Score) | Not specified | semanticscholar.org |

| Pyrazine sulfonamide 1b | L,D-transpeptidase-2 (PDB: 5LB1) | Higher affinity than standard | Not specified | jetir.org |

Scores and targets are based on published data for different pyrazine derivatives to illustrate the application.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer deep insights into the electronic structure, stability, and reactivity of molecules. eurasianjournals.comacs.org These calculations can determine properties such as molecular geometries, orbital energies (HOMO/LUMO), and electrostatic potentials. semanticscholar.org

DFT has been used to study halogen-substituted pyrazine carboxamides, where calculations were performed using the B3LYP functional. chemrxiv.org Such studies can analyze donor-acceptor interactions through Natural Bond Orbital (NBO) analysis and investigate reactive properties by mapping the molecular electrostatic potential (MEP). chemrxiv.org The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule. semanticscholar.org A smaller gap generally implies higher reactivity. semanticscholar.org

Table 4: Example of DFT-Calculated Properties for Pyrazine Derivatives | Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference | |---|---|---|---|---| | Pyrazine | -10.03 | -0.99 | 9.04 | 0.00 | semanticscholar.org | | 2,3-difluoropyrazine | -10.51 | -1.74 | 8.77 | 2.2435 | semanticscholar.org | | 2,3-dibromopyrazine | -9.84 | -2.15 | 7.69 | Not specified | semanticscholar.org |

Data adapted from a study on substituted pyrazines. semanticscholar.org

The prediction of molecular properties like the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP) is crucial in the early stages of chemical design. These parameters are strong indicators of a molecule's potential pharmacokinetic behavior. nih.govmdpi.com

TPSA (Topological Polar Surface Area) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. molinspiration.com It correlates well with transport properties like intestinal absorption and blood-brain barrier penetration. molinspiration.com

LogP (Octanol-Water Partition Coefficient) is a measure of a molecule's lipophilicity or hydrophobicity. It influences how a compound distributes itself within the body.

These properties can be rapidly calculated for large libraries of virtual compounds using fragment-based contribution methods. molinspiration.com For example, a QSAR study on a series of pyrazine derivatives calculated several physicochemical properties, including TPSA, LogP, and molecular weight, to build predictive models. semanticscholar.org

Table 5: Predicted Molecular Properties for Hypothetical this compound Derivatives

| R-Group on Pyrazine Ring | Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted TPSA (Ų) |

|---|---|---|---|---|

| H (Parent Compound) | C₈H₁₀N₂O | 150.18 | 0.55 | 53.53 |

| 3-Fluoro | C₈H₉FN₂O | 168.17 | 0.70 | 53.53 |

| 3-Chloro | C₈H₉ClN₂O | 184.62 | 1.15 | 53.53 |

| 3-Amino | C₈H₁₁N₃O | 165.19 | 0.10 | 79.56 |

Properties for the parent compound and hypothetical derivatives were calculated using cheminformatics software as an illustration of the method.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazine-2-carboxylic acid |

| Pyrazine sulfonamides |

| Oxazolo[3,4-a]pyrazine |

| 2-aminobenzamides |

| Pyrazine-pyridine biheteroaryls |

| 1-[2-(Pyrazin-2-ylsulfanyl)ethyl]pyrazine-2(1H)-thione |

| N-Bromosuccinimide |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| N,N-diisopropylethylamine (DIPEA) |

| 2,3-difluoropyrazine |

| 2,3-dibromopyrazine |

| Pyridine (B92270) |

| Pyridazine (B1198779) |

| Pyrimidine |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR) analysis of 2-(5-Methylpyrazin-2-yl)ethan-1-ol would reveal the number of different types of protons and their neighboring environments. The expected signals would correspond to the protons on the pyrazine (B50134) ring, the methyl group, the methylene (B1212753) groups of the ethanol (B145695) side chain, and the hydroxyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each signal would allow for the precise assignment of each proton.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.3 | Pyrazine H |

| ~8.2 | Pyrazine H |

| ~4.0 | -CH₂- (adjacent to OH) |

| ~3.0 | -CH₂- (adjacent to pyrazine) |

| ~2.5 | -CH₃ |

| ~2.0 (broad) | -OH |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry (MS) of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would offer clues about the molecule's structure, as weaker bonds tend to break preferentially.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and can be used to determine the purity of a sample of this compound, as well as to identify any impurities.

| Mass Spectrometry Data | |

| Technique | Information Obtained |

| MS | Molecular weight and fragmentation pattern |

| HRMS | Exact mass and elemental formula |

| LC-MS | Purity analysis and impurity identification |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the hydroxyl (-OH) group, C-H bonds (both aromatic and aliphatic), C=N bonds within the pyrazine ring, and C-O bonds.

| Infrared (IR) Spectroscopy Data (Characteristic Absorptions) | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group | | 3400-3200 (broad) | O-H stretch (hydroxyl) | | 3100-3000 | C-H stretch (aromatic) | | 3000-2850 | C-H stretch (aliphatic) | | ~1600, ~1500 | C=N and C=C stretch (pyrazine ring) | | ~1050 | C-O stretch (alcohol) |

Chromatographic Techniques (e.g., TLC, GC-MS, HPLC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of chromatographic method depends on the properties of the analyte and the goals of the analysis.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, TLC could be used to quickly assess its presence and purity during its synthesis and purification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. This compound could be analyzed by GC-MS to determine its retention time (a characteristic property) and to obtain its mass spectrum for confirmation of its identity.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the analysis of a wide range of compounds. HPLC can be used to determine the purity of this compound with high accuracy and to quantify its concentration in a sample. Different HPLC methods, such as reversed-phase or normal-phase, could be developed depending on the specific analytical need.

Mechanistic Studies on Biological Interactions of Pyrazine Derivatives Excluding Clinical, Dosage, and Safety Data

In Vitro Investigations of Molecular Targets and Pathways

While direct in vitro studies on the molecular targets of 2-(5-Methylpyrazin-2-yl)ethan-1-ol are not extensively documented in publicly available research, the broader class of pyrazine (B50134) derivatives has been shown to interact with various biological targets. For instance, certain pyrazine-containing compounds have demonstrated inhibitory activity against key enzymes involved in disease progression. One notable example is Bortezomib, a pyrazine-containing therapeutic agent that acts as a proteasome inhibitor. mdpi.com Its boronic acid moiety reversibly binds to the active site of the 26S proteasome, a key component in protein degradation, thereby disrupting protein homeostasis in cancer cells. mdpi.com

Another area of investigation for pyrazine derivatives is their role as tyrosine kinase inhibitors. mdpi.com AKN-028, a novel pyrazine-based compound, has shown promising preclinical activity against acute myeloid leukemia (AML) by targeting tyrosine kinases, which are crucial for cell signaling and growth. mdpi.com Furthermore, pyrazine derivatives have been explored for their potential to modulate neural function and provide neurovascular protection, with some compounds showing activity in protecting human microvascular endothelial and neuroblastoma cell lines from free radical damage. mdpi.com

The specific molecular interactions of this compound remain an area for future research. However, based on the activities of related pyrazine structures, potential molecular targets could include enzymes such as kinases or components of protein degradation pathways. The presence of the ethanol (B145695) group might also influence its solubility and ability to form hydrogen bonds, potentially affecting its interaction with target proteins.

Studies on Antimicrobial Mechanisms of Action (non-clinical focus)

The pyrazine scaffold is a constituent of various natural and synthetic compounds exhibiting antimicrobial properties. ijrpc.comnih.gov While specific studies on the antimicrobial mechanism of this compound are limited, the general mechanisms of action for antimicrobial pyrazines can provide some insights.

Pyrazine derivatives have been reported to possess antibacterial and antifungal activities. ijrpc.commdpi.com For example, certain synthetic triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com The proposed mechanisms for such activities often involve the disruption of essential cellular processes in microorganisms.

Some pyrazoline derivatives, which share a heterocyclic nitrogen-containing structure, are thought to exert their antimicrobial effects by interfering with microbial growth and proliferation. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds against various bacterial and fungal strains have been determined to be in the range of 32-512 μg/mL. nih.gov The presence of different substituents on the pyrazine ring can significantly influence the antimicrobial potency. For instance, the introduction of a benthamdirect.comijrpc.comnih.govtriazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine (B42938) moiety has been associated with enhanced antibacterial activities. mdpi.com

The precise way in which this compound might exert antimicrobial effects is yet to be determined. Potential mechanisms could involve the inhibition of microbial enzymes, disruption of cell membrane integrity, or interference with nucleic acid or protein synthesis, which are common modes of action for antimicrobial agents. ijrpc.com

Research into Antiviral Mechanisms (non-clinical focus)

Pyrazine derivatives have emerged as a promising class of antiviral agents. A prominent example is Favipiravir (T-705), a pyrazine carboxamide derivative with broad-spectrum activity against various RNA viruses. mdpi.com Favipiravir acts as a prodrug and is converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). mdpi.com This active form selectively inhibits the RNA-dependent RNA polymerase (RdRp) of viruses, an enzyme essential for the replication of the viral genome. mdpi.comnih.gov This inhibition ultimately leads to the termination of viral replication.

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, have been employed to understand the antiviral properties of pyrazine-based conjugates against viruses like SARS-CoV-2. nih.gov These studies suggest that the pyrazine core plays a crucial role in the interaction with viral enzymes like RdRp. nih.gov

Although there is no specific research on the antiviral mechanisms of this compound, its pyrazine core suggests a potential for antiviral activity. Future research could explore its ability to be metabolized into an active form that could target viral polymerases or other essential viral enzymes.

Enzymatic Transformations and Biocatalysis involving Pyrazine Scaffolds

The synthesis of pyrazine derivatives can be achieved through both chemical and enzymatic methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative for the production of pyrazines. nih.gov

Transaminases (ATAs) have been utilized for the biocatalytic synthesis of substituted pyrazines. nih.govresearchgate.net This chemo-enzymatic approach involves the amination of α-diketone precursors mediated by an ATA. The resulting α-amino ketones then undergo oxidative dimerization to form the pyrazine ring. nih.govresearchgate.net This method has been successfully applied to synthesize various pyrazines, including those used as flavor enhancers and for other industrial applications. nih.gov

Furthermore, enzymatic cascades in microorganisms like Pseudomonas fluorescens have been identified to produce pyrazines from α-amino acids. nih.gov In this pathway, an amino acid C-acetyltransferase and an oxidase work in concert to convert an α-amino acid into a monocyclic pyrazine. nih.gov The enzymatic modification of proteins, such as wheat gluten, through deamidation has also been shown to influence the formation of pyrazines during the Maillard reaction. researchgate.net

While the direct enzymatic transformation of this compound has not been specifically reported, the existing literature on biocatalysis involving pyrazine scaffolds suggests that enzymes could be employed for its synthesis or modification. For example, an alcohol dehydrogenase could potentially be used for the stereoselective synthesis of the chiral center in 1-(pyrazin-2-yl)ethan-1-ol, a closely related compound. nih.gov

Emerging Research Frontiers and Potential Applications in Chemical Science

Innovations in Synthetic Organic Chemistry for Pyrazine (B50134) Compounds

The synthesis of pyrazine derivatives has evolved significantly, moving towards more efficient, sustainable, and diverse methodologies. Modern organic chemistry offers a range of powerful tools to construct and functionalize the pyrazine core.

Recent advances focus on late-stage functionalization, which allows for the modification of a pre-existing pyrazine scaffold. This is particularly valuable in medicinal chemistry and materials science for creating libraries of related compounds. Key innovative methods include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura and Buchwald-Hartwig couplings are widely used to form carbon-carbon and carbon-nitrogen bonds, respectively, on the pyrazine ring. researchgate.net For instance, a double Suzuki-Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a borylated indole (B1671886) was used to synthesize the natural product Alocasin A. nih.gov

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach. Palladium(II) acetate (B1210297) has been used to catalyze the cross-coupling between the N-oxide of pyrazine and indole, demonstrating a novel C-H/C-H cross-coupling strategy. nih.gov

Biomimetic Synthesis: Inspired by natural processes, chemists have developed syntheses that mimic biosynthetic pathways. A notable example is the synthesis of 2,5-disubstituted pyrazine alkaloids through the homodimerization of α-amino aldehydes, followed by air oxidation, a process that starts from common amino acids. nih.govmdpi.com

Catalytic Alkylation: Iridium catalysts have been shown to facilitate the C-alkylation of methyl groups on various N-heteroaromatic compounds, including pyrazines, using alcohols as the alkylating agents. organic-chemistry.org

A plausible synthetic route for 2-(5-Methylpyrazin-2-yl)ethan-1-ol could start from 2-acetyl-5-methylpyrazine, a known compound. The ketone could be reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride (B1222165).

Development of Pyrazine-Based Scaffolds for Materials Science Research (e.g., solar energy conversion)

The electron-deficient nature of the pyrazine ring makes it an excellent component for building functional materials, particularly in electronics and energy applications. mdpi.comnih.gov

Thieno[3,4-b]pyrazine is another key building block for photovoltaic materials. acs.org When incorporated into hole-transporting materials (HTMs) for perovskite solar cells (PSCs), this unit contributes to favorable energy level alignment and high hole mobility. PSCs built with these novel HTMs have achieved power conversion efficiencies exceeding 20% and have demonstrated enhanced environmental stability. acs.org

Energy Storage: Pyrazine-based polymers are also emerging as promising cathode materials for fast-charging rechargeable batteries. Poly(hexaazatrinaphthalene) (PHATN), a polymer featuring pyrazine units, has been used as a universal cathode for sodium-ion, magnesium, and aluminum batteries. nih.gov In sodium-ion batteries, the PHATN cathode delivered a high reversible capacity and exceptional stability, retaining a significant portion of its capacity even after 50,000 cycles at a high charging rate. nih.gov Density functional theory (DFT) calculations have confirmed that the electron-deficient pyrazine sites are the active redox centers that reversibly interact with metal ions. nih.gov

Table 1: Pyrazine-Based Materials in Solar Cell Applications

| Pyrazine-Based Scaffold | Application | Key Finding | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| Pyrazine-Triphenylamine Dyes (TPP, TPPS, TPPF) | Dye-Sensitized Solar Cells (DSSCs) | Pyrazine acts as an effective electron-acceptor, facilitating charge transfer. mdpi.com | 1.31% - 2.64% mdpi.com |

| 2,3-Diphenylthieno[3,4-b]pyrazine (DPTP) derivatives | Perovskite Solar Cells (PSCs) | Used as a hole-transporting material, it provides good energy level alignment and high hole mobility. acs.org | Up to 20.18% acs.org |

Integration of Chemoinformatics and High-Throughput Screening in Pyrazine Discovery

The discovery and optimization of novel pyrazine compounds for various applications, especially in medicinal chemistry, have been accelerated by computational and automated methods.

Chemoinformatics and Structure-Based Design: Chemoinformatics applies computational methods to analyze and predict the properties of chemical compounds. In the context of pyrazines, this is often used in drug discovery. For example, pyrazine has been successfully employed as a bioisostere for other aromatic rings like benzene (B151609) or pyridine (B92270) to improve a drug candidate's properties. pharmablock.com Computational studies can model the interactions between a pyrazine-containing molecule and its biological target, such as the hinge region of a kinase protein, where a pyrazine nitrogen often acts as a crucial hydrogen bond acceptor. pharmablock.comnih.gov This structure-based drug design approach was used to optimize an inhibitor of the SHP2 protein, which is implicated in cancer, by designing pyrazine-based small molecules that could form specific hydrogen bonds within the protein's active site. nih.gov

High-Throughput Screening (HTS): HTS is an automated method that allows for the rapid testing of thousands to millions of chemical compounds for a specific activity. recipharm.com In drug discovery, HTS is used to identify "hits"—compounds that show activity against a biological target. Large libraries of diverse chemical structures, including many pyrazine derivatives, are screened to find starting points for new drug development programs. nih.gov For example, HTS was used to identify a series of pyrazine-based Pim-2 kinase inhibitors from a large compound library. nih.gov HTS is also used in formulation science to quickly find the best excipients to improve the solubility of poorly soluble drug candidates, significantly reducing development time and the amount of active pharmaceutical ingredient required for testing. recipharm.com

Biotechnological and Environmental Aspects of Pyrazine Production (e.g., biosynthesis)

While chemical synthesis provides access to a wide variety of pyrazine structures, biotechnological methods are an increasingly important and environmentally friendly alternative, especially for producing "natural" flavor and aroma compounds. mdpi.comelsevierpure.com

Biosynthesis of Pyrazines: Many organisms, particularly bacteria, are capable of producing pyrazines. mdpi.comnih.gov The biosynthesis of alkylpyrazines often starts from common precursors like amino acids and sugars. mdpi.comresearchgate.net For instance, L-threonine and L-serine have been identified as key precursors for different sets of pyrazines. mdpi.com Strains of Bacillus subtilis, isolated from fermented soybeans (natto), have been shown to produce a range of alkylpyrazines, including 2,5-dimethylpyrazine (B89654) and 2,3,5,6-tetramethylpyrazine. mdpi.comnih.gov The specific pyrazines produced can vary between different bacterial strains. mdpi.comnih.gov The biosynthetic pathways often involve the condensation of α-aminoketones, which are derived from amino acids. mdpi.com

The production of pyrazines through microbial fermentation is considered a "green" technology. It avoids the harsh conditions, potential pollutants, and high costs associated with some chemical syntheses. mdpi.com Furthermore, products from biosynthesis can often be labeled as "natural," which is highly desirable in the food and beverage industry. elsevierpure.comresearchgate.net

**Table 2: Examples of Biosynthesized Pyrazines by *Bacillus subtilis***

| Pyrazine Compound | Producing Strain Example | Precursor(s) | Reference |

|---|---|---|---|

| 2-Methylpyrazine | B. subtilis BcP4 | L-Serine | mdpi.com |

| 2,5-Dimethylpyrazine | B. subtilis BcP21 | L-Threonine | mdpi.comnih.gov |

| 2,3,5-Trimethylpyrazine | B. subtilis BcP21 | L-Threonine | mdpi.com |

| 2,3,5,6-Tetramethylpyrazine | B. subtilis BcP21 | Acetoin | mdpi.comnih.gov |

Environmental Roles: Pyrazines also play roles in the environment. In plants, they can act as defense compounds; the "green" taste of unripe fruit, which is due to pyrazines like 3-isobutyl-2-methoxypyrazine, deters animals from eating them before the seeds are viable. adv-bio.comscottlab.com Because they are naturally antimicrobial, pyrazines are being explored as ingredients for natural pesticides and fungicides, offering a potentially safer alternative to conventional synthetic chemicals. adv-bio.com

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxyl group’s electron density influences hydrogen-bonding interactions .

- Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., enzymes in pyrazine metabolism) using GROMACS or AMBER .

- Docking Studies : AutoDock Vina can model interactions with receptors like GABAₐ or kinase enzymes, guiding structure-activity relationship (SAR) studies .

What are the common impurities in the synthesis of this compound, and how are they mitigated?

Q. Basic Research Focus

- Byproducts : Unreacted aldehyde intermediates or over-reduced species (e.g., ethane derivatives).

- Mitigation Strategies :

- TLC Monitoring : Use silica plates with UV detection (Rf ~0.5 in 1:3 ethyl acetate/hexane) to track reaction progress .

- Selective Quenching : Acidic workup (HCl) precipitates unreacted starting materials .

- Chromatography : Flash chromatography with gradient elution removes polar impurities .

How can researchers design bioactivity assays to evaluate this compound’s enzyme inhibition potential?

Q. Advanced Research Focus

- Target Selection : Prioritize enzymes with pyrazine-binding pockets (e.g., xanthine oxidase or dihydrofolate reductase) .

- Assay Protocols :

- Kinetic Assays : Measure IC₅₀ via UV-Vis spectroscopy (e.g., NADH depletion at 340 nm for dehydrogenase inhibition) .

- Fluorescence Quenching : Monitor tryptophan residues in target proteins using fluorimeters .

- Control Experiments : Include positive controls (e.g., allopurinol for xanthine oxidase) and validate with dose-response curves .

What strategies address low yields in large-scale synthesis of this compound?

Q. Advanced Research Focus

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) to improve turnover .

- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .

- Flow Chemistry : Continuous reactors reduce side reactions and improve heat management .

How does steric hindrance from the methyl group influence the compound’s reactivity?

Q. Advanced Research Focus

- Steric Effects : The 5-methyl group on the pyrazine ring reduces accessibility to nucleophiles at the 2-position.

- Experimental Evidence :

What are the best practices for storing this compound to ensure stability?

Q. Basic Research Focus

- Storage Conditions :

- Temperature : –20°C under inert gas (N₂/Ar) to prevent oxidation .

- Light Sensitivity : Amber vials avoid photodegradation of the pyrazine ring .

- Stability Monitoring : Periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) detects degradation .

How can researchers validate the compound’s metabolic pathways in vitro?

Q. Advanced Research Focus

- Liver Microsome Assays : Incubate with rat/human microsomes and NADPH, followed by LC-MS to identify metabolites (e.g., hydroxylated derivatives) .

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

What analytical techniques differentiate polymorphic forms of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.